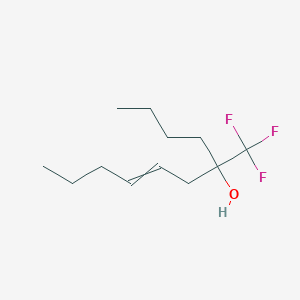
5-(Trifluoromethyl)undec-7-EN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)undec-7-EN-5-OL is an organic compound characterized by the presence of a trifluoromethyl group, an undecene chain, and a hydroxyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)undec-7-EN-5-OL typically involves the introduction of a trifluoromethyl group into an undecene backbone. One common method involves the reaction of an undecene derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)undec-7-EN-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)undec-7-EN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)undec-7-EN-5-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)undec-7-EN-5-ONE: Similar structure but with a ketone group instead of a hydroxyl group.
5-(Trifluoromethyl)undec-7-EN-5-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
Propiedades
Número CAS |
110230-37-0 |
|---|---|
Fórmula molecular |
C12H21F3O |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)undec-7-en-5-ol |
InChI |
InChI=1S/C12H21F3O/c1-3-5-7-8-10-11(16,9-6-4-2)12(13,14)15/h7-8,16H,3-6,9-10H2,1-2H3 |
Clave InChI |
GXNYUUJLLYOPEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=CCCC)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


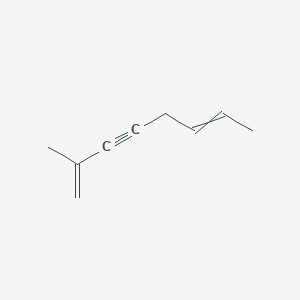

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
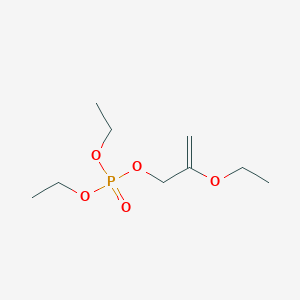
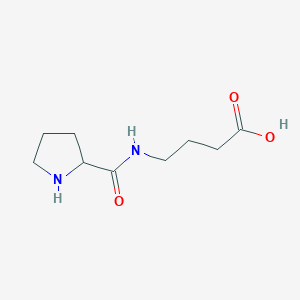
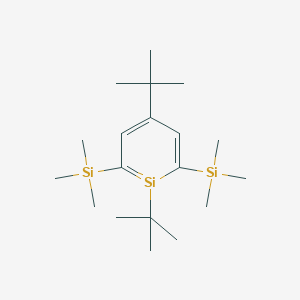
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
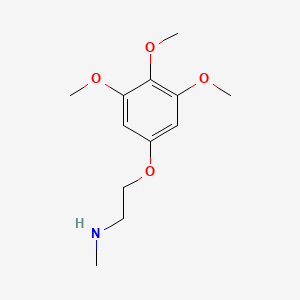
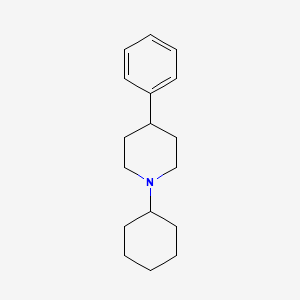
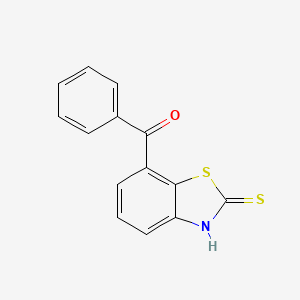
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
